3-Fluoro-2-oxo-3-phenylpropanoic acid
Description
3-Fluoro-2-oxo-3-phenylpropanoic acid is a fluorinated aromatic compound featuring a phenyl group, a ketone (oxo) group, and a carboxylic acid moiety. The fluorine substituent at the 3-position likely enhances electronic effects (e.g., electron-withdrawing nature), influencing reactivity, solubility, and biological activity. Comparisons with compounds bearing similar functional groups—such as halogenated phenyl rings, oxo groups, or carboxylic acid chains—are critical for understanding its behavior .
Properties
Molecular Formula |
C9H7FO3 |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
3-fluoro-2-oxo-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H7FO3/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,12,13) |
InChI Key |
PXZBRWRURBMSOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C(=O)O)F |
Synonyms |
3-fluoro-3-phenylpyruvic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Compounds Analyzed :
3-(3-Fluorophenyl)-3-(1-oxoisoindolin-2-yl)propanoic acid (CAS 478260-03-6) Features an isoindolin-1-one ring instead of a ketone group. Retains the 3-fluorophenyl and propanoic acid moieties. Potential applications in pharmaceutical intermediates due to heterocyclic incorporation .
Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd) Contains a quinoxalinyl group and ethyl ester instead of fluorine and carboxylic acid. IR C=O stretches at 1680 cm⁻¹ (ketone) and 1655 cm⁻¹ (ester), indicating distinct electronic environments compared to the target compound’s free acid .
3-[4-(Trifluoromethyl)phenyl]propanoic acid Substitutes fluorine with a trifluoromethyl group. Crystal structure reveals O–H⋯O hydrogen-bonded dimers, suggesting similar aggregation behavior for fluorinated aromatic acids .
3-(3-Bromophenyl)-3-oxopropanoic acid (CAS 1000556-86-4) Bromine (heavier halogen) replaces fluorine, altering steric and electronic effects. Bromine’s polarizability may increase intermolecular interactions compared to fluorine .
3-Fluoro-2,2-dimethylpropanoic acid Simpler structure lacking phenyl and oxo groups.
Physicochemical Properties
Spectroscopic Data Comparison :
Challenges and Limitations
- Synthesis Complexity : Introducing fluorine at the 3-position may require stringent conditions to avoid side reactions (e.g., defluorination).
- Environmental Impact: Perfluorinated compounds () raise concerns about persistence, though mono-fluorinated analogs like the target compound may pose lower risks .
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